molecular formula C9H16ClNO2 B2563766 4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2377031-52-0

4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2563766
CAS No.: 2377031-52-0
M. Wt: 205.68
InChI Key: XGWPXJQVAIJQQM-UHFFFAOYSA-N
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Description

“4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride” is a chemical compound . It is also known as “4-ethenylpiperidine-4-carboxylic acid hydrochloride” and has a CAS Number of 2411249-48-2 . It is typically stored at room temperature and is in the form of a powder .


Physical and Chemical Properties Analysis

The physical form of “4-ethenylpiperidine-4-carboxylic acid hydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

Antibacterial Agents Development Research into pyridonecarboxylic acids as antibacterial agents revealed that compounds with specific substituents, including those structurally similar to 4-Prop-2-enylpiperidine-4-carboxylic acid; hydrochloride, exhibit significant antibacterial activity. This work contributes to the development of new antibacterial drugs and provides insight into the structure-activity relationships critical for antimicrobial efficacy (Egawa et al., 1984).

Catalysis in Organic Synthesis Crosslinked poly(4-vinylpyridine) hydrochloride, related to the chemical family of 4-Prop-2-enylpiperidine-4-carboxylic acid; hydrochloride, has been identified as an effective catalyst for the acetalization of carbonyl compounds and esterification of carboxylic acids. This discovery highlights the potential of such compounds in facilitating organic synthesis reactions, particularly those sensitive to strong acid catalysts (Yoshida et al., 1981).

Helix-Forming β-Amino Acid Synthesis A protected derivative of trans-4-aminopiperidine-3-carboxylic acid, which is structurally related to 4-Prop-2-enylpiperidine-4-carboxylic acid; hydrochloride, has been synthesized. This compound can be incorporated into β-peptide oligomers, inducing a helical conformation. This research opens avenues for the design of novel peptides with specific structural properties for use in biochemistry and pharmaceutical sciences (Schinnerl et al., 2003).

Bioconjugation Mechanisms Studies have elucidated the mechanism of amide formation by carbodiimide in aqueous media, involving compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride. This research is crucial for understanding bioconjugation reactions in biochemical and pharmaceutical applications, providing insights into the reactivity and stability of carbodiimide reagents (Nakajima et al., 1995).

Properties

IUPAC Name

4-prop-2-enylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h2,10H,1,3-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWPXJQVAIJQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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